molecular formula C8H12N2O2S B2370190 Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 72850-74-9

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2370190
CAS No.: 72850-74-9
M. Wt: 200.26
InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer . Therefore, its primary targets are the anaplastic lymphoma kinase and the stearoyl-CoA desaturase (SCD1).

Mode of Action

It is known that anaplastic lymphoma kinase inhibitors work by blocking the action of the abnormal protein that signals cancer cells to multiply . Similarly, SCD1 inhibitors work by blocking the action of the enzyme SCD1, which is involved in the synthesis of certain fatty acids .

Biochemical Pathways

Given its role as an anaplastic lymphoma kinase inhibitor and scd1 inhibitor, it can be inferred that it affects the signaling pathways involved in cell proliferation and fatty acid synthesis .

Result of Action

The result of this compound’s action would be the inhibition of the anaplastic lymphoma kinase and SCD1 . This could lead to a decrease in cancer cell proliferation and alteration in fatty acid synthesis, potentially leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems . . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of compounds that act as anaplastic lymphoma kinase inhibitors . It has also been used in the synthesis of potent stearoyl-CoA desaturase (SCD1) inhibitors, which are used in cancer treatment . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific biochemical reactions it is involved in. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can influence cell signaling pathways and gene expression . Similarly, when used in the synthesis of SCD1 inhibitors, it can impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can bind to the enzyme and inhibit its activity . Similarly, when used in the synthesis of SCD1 inhibitors, it can bind to the enzyme and inhibit its activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of the compounds it is used to synthesize can change over time. For instance, the inhibitory effects of the anaplastic lymphoma kinase inhibitors and SCD1 inhibitors it is used to synthesize can vary over time .

Dosage Effects in Animal Models

It is known that the compounds it is used to synthesize can have varying effects at different dosages .

Metabolic Pathways

It is known that the compounds it is used to synthesize can be involved in various metabolic pathways .

Transport and Distribution

It is known that the compounds it is used to synthesize can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the compounds it is used to synthesize can be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate, which is then alkylated with ethyl iodide to yield the target compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which enhance its reactivity and potential for further functionalization. The ethyl group at the 4-position also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGVNUVYDPUXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of thiourea (2.6 g, 34.3 mmol) in absolute ethanol (30 mL) was slowly added at reflux ethyl 2-bromo-3-oxopentanoate (7.3 g, 32.7 mmol). The solution was stirred at reflux for 1.5 hours. After cooling to room temperature, the solution was poured in ice/water (150 mL). The mixture was neutralized with concentrated NH4OH. The solid material was recovered by filtration, washed with water (2×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (6.8 g, 94% yield). The product was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

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